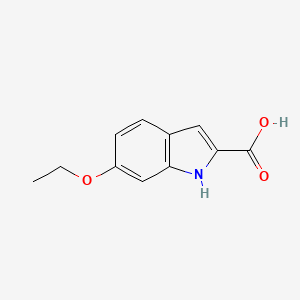

6-ethoxy-1H-indole-2-carboxylic acid

説明

6-Ethoxy-1H-indole-2-carboxylic acid is a chemical compound with the molecular formula C11H11NO3. It belongs to the indole family, which is a significant class of heterocyclic compounds found in many natural products and pharmaceuticals. This compound is characterized by an indole core substituted with an ethoxy group at the 6-position and a carboxylic acid group at the 2-position.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethoxy-1H-indole-2-carboxylic acid typically involves the following steps:

Starting Material: The synthesis begins with an indole derivative.

Carboxylation: The carboxylic acid group at the 2-position can be introduced via a carboxylation reaction using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. These methods often include:

Catalysts: Use of catalysts to enhance reaction rates.

Solvents: Selection of appropriate solvents to facilitate the reactions.

Purification: Techniques such as recrystallization or chromatography to purify the final product.

化学反応の分析

Alkylation at N1 Position

The indole nitrogen (N1) undergoes alkylation under mild conditions. For example:

-

Reagents : Aqueous KOH and alkyl bromides (e.g., allyl bromide, benzyl bromide) in acetone.

-

Conditions : Stirring at 20°C for 2–8 hours.

-

Products : N-alkylated derivatives like 1-allyl-6-ethoxy-1H-indole-2-carboxylic acid or 1-benzyl-6-ethoxy-1H-indole-2-carboxylic acid.

-

Mechanism : Base-mediated deprotonation of N1 followed by nucleophilic substitution.

| Reaction Type | Reagents | Conditions | Product | Yield |

|---|---|---|---|---|

| N1-Alkylation | Allyl bromide, KOH | 20°C, 2h | 1-Allyl derivative | 88% |

| N1-Alkylation | Benzyl bromide, KOH | 20°C, 2h | 1-Benzyl derivative | 90% |

Esterification and Amidation of the Carboxylic Acid

The C2 carboxylic acid participates in esterification and amidation:

-

Esterification : Reacts with alcohols (e.g., ethanol, isopropanol) under acid catalysis to form ethyl or isopropyl esters .

-

Amidation : Forms hydrazides via reaction with hydrazine, enabling further derivatization into Schiff bases or thiosemicarbazides .

Example Reaction Pathway :

-

Hydrazide Formation :

Electrophilic Substitution on the Indole Ring

The electron-rich indole core facilitates electrophilic substitution, with regioselectivity influenced by substituents:

-

Ethoxy Group (C6) : Directs electrophiles to C4/C5 via resonance.

-

Carboxylic Acid (C2) : Electron-withdrawing effect directs electrophiles to C5/C7.

Key Reactions :

-

Bromination : N-Bromosuccinimide (NBS) selectively brominates C3 or C5 under radical conditions .

-

Formylation : Vilsmeier-Haack reaction introduces formyl groups at C3 .

Functionalization via Cross-Coupling

Palladium-catalyzed reactions enable advanced derivatization:

-

Buchwald–Hartwig Amination : Introduces aryl/heteroaryl groups at C6 using halogenated intermediates (e.g., 6-bromo derivatives) .

-

Suzuki Coupling : Attaches boronic acids to halogenated positions for biaryl synthesis .

Example :

Hydrolysis and Decarboxylation

-

Ester Hydrolysis : Alkaline conditions (e.g., NaOH/EtOH) convert esters back to carboxylic acids .

-

Decarboxylation : Heating under acidic conditions removes CO₂, yielding 6-ethoxyindole.

Biological Activity-Driven Modifications

Structural optimizations enhance pharmacological properties:

-

C3 Modifications : Long-chain substituents (e.g., trifluorophenyl) improve binding to hydrophobic pockets in HIV integrase .

-

C6 Halogenation : Bromine or fluorine enhances π-π stacking with viral DNA .

Notable Derivative :

科学的研究の応用

Medicinal Chemistry Applications

1. HIV-1 Integrase Inhibition

Recent studies have demonstrated that derivatives of indole-2-carboxylic acid, including 6-ethoxy-1H-indole-2-carboxylic acid, exhibit significant inhibitory activity against HIV-1 integrase. This enzyme is crucial for the integration of viral DNA into the host genome, making it a target for antiretroviral therapy.

In a study published in Molecules, a derivative of indole-2-carboxylic acid showed an IC50 value of 0.13 μM, indicating potent inhibition of the strand transfer process of HIV-1 integrase. Structural optimization revealed that modifications at specific positions on the indole core enhanced binding affinity and inhibitory efficacy, suggesting that this compound could serve as a scaffold for developing new integrase inhibitors .

2. Antifungal Activity

Another promising application of this compound is its antifungal properties. A study identified a related compound, 6-methoxy-1H-indole-2-carboxylic acid, produced by Bacillus toyonensis, which demonstrated antifungal activity against various human pathogens. The compound showed stability under different pH levels and temperatures, indicating its potential for therapeutic use in treating fungal infections .

3. Mechanism of Action

The mechanism through which these compounds exert their biological effects often involves chelation with metal ions within the active sites of target enzymes. For instance, the indole nucleus in these compounds can chelate Mg²⁺ ions, which are essential for the activity of integrases and other metalloproteins. This interaction may disrupt normal enzymatic functions, leading to antiviral or antifungal effects .

Case Studies and Research Findings

作用機序

The mechanism of action of 6-ethoxy-1H-indole-2-carboxylic acid involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound can bind to specific enzymes or receptors, modulating their activity.

Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or metabolic processes.

類似化合物との比較

Similar Compounds

6-Methoxy-1H-indole-2-carboxylic acid: Similar structure with a methoxy group instead of an ethoxy group.

6-Amino-1H-indole-2-carboxylic acid: Contains an amino group at the 6-position.

6-Hydroxy-1H-indole-2-carboxylic acid: Features a hydroxy group at the 6-position.

Uniqueness

6-Ethoxy-1H-indole-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The ethoxy group at the 6-position can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications.

生物活性

6-Ethoxy-1H-indole-2-carboxylic acid is an indole derivative that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial, antiviral, and anticancer research. This compound, along with its derivatives, has been studied for its interactions with various biological targets, including HIV integrase, and its potential therapeutic applications.

The molecular structure of this compound features an ethoxy group at the 6-position and a carboxylic acid functional group at the 2-position of the indole ring. This configuration is crucial for its biological activity, as it influences the compound's binding affinity to biological receptors.

Antiviral Activity

Research has indicated that derivatives of indole-2-carboxylic acids, including this compound, exhibit significant antiviral properties. Notably, studies have shown that these compounds can inhibit the strand transfer activity of HIV-1 integrase, a key enzyme in the viral replication cycle. For instance:

- Inhibition of Integrase : A derivative of indole-2-carboxylic acid demonstrated an IC50 value of 0.13 μM against HIV integrase, indicating potent inhibitory effects . The mechanism involves chelation with magnesium ions in the active site of integrase, enhancing binding affinity and activity.

Anticancer Properties

The compound has also been investigated for its anticancer potential. Indole derivatives are known to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms:

- Mechanisms of Action : Indole derivatives can modulate signaling pathways involved in cell proliferation and survival. For example, they may influence pathways such as the PI3K/Akt and MAPK pathways.

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of this compound against various pathogens:

- Broad-Spectrum Activity : The compound exhibits activity against both Gram-positive and Gram-negative bacteria, as well as fungi. This broad-spectrum efficacy suggests potential applications in treating infections caused by resistant strains .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by structural modifications:

| Compound | Modification | Biological Activity |

|---|---|---|

| Parent Compound | None | Base activity against HIV integrase (IC50 = 32.37 μM) |

| C3 Substituted Derivatives | Halogenated benzene rings | Enhanced integrase inhibition (IC50 values improved to 3.11 μM) |

| C6 Substituted Derivatives | Various substituents | Variable effects on binding affinity and activity |

Key Findings :

- C3 Modifications : Adding long-chain or halogenated groups at the C3 position significantly improves integrase inhibition.

- C6 Modifications : The nature of substituents at the C6 position can either enhance or reduce biological activity due to steric effects and electronic properties .

Case Studies

Several case studies illustrate the biological potential of this compound:

- Study on HIV Integrase Inhibition : A series of derivatives were synthesized to evaluate their efficacy against HIV integrase. The most potent derivative exhibited an IC50 value significantly lower than that of the parent compound, demonstrating the effectiveness of strategic modifications .

- Antimicrobial Efficacy Assessment : In vitro studies showed that this compound effectively inhibited a range of bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .

特性

IUPAC Name |

6-ethoxy-1H-indole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-2-15-8-4-3-7-5-10(11(13)14)12-9(7)6-8/h3-6,12H,2H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIDHVMSRVAXQTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)C=C(N2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103989-09-9 | |

| Record name | 6-ethoxy-1H-indole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。